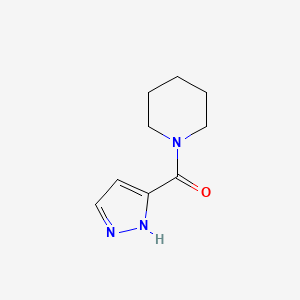

1-(1H-Pyrazol-3-ylcarbonyl)piperidine

説明

特性

IUPAC Name |

piperidin-1-yl(1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-4-5-10-11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLMAULSQJHANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structural Confirmation

The definitive confirmation of the covalent structure of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine relies on the combined interpretation of data from several spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, HMBC, HSQC, NOESY)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(1H-Pyrazol-3-ylcarbonyl)piperidine, a full suite of NMR experiments would be required for unambiguous assignment of all atoms.

¹H NMR: Would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, including the N-H proton, and a set of signals corresponding to the protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns would confirm their relative positions.

¹³C NMR: Would identify all unique carbon atoms, including the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the piperidine ring.

¹⁵N NMR: Would provide information on the electronic environment of the three nitrogen atoms in the molecule (two in the pyrazole ring and one in the piperidine amide).

2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for establishing connectivity. HSQC would correlate directly bonded proton and carbon atoms. HMBC would show long-range correlations (2-3 bonds), critically linking the carbonyl carbon to protons on both the pyrazole and piperidine rings, thus confirming the core structure. NOESY would reveal through-space correlations, providing insights into the preferred conformation in solution.

Without experimental spectra, a detailed data table cannot be generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(1H-Pyrazol-3-ylcarbonyl)piperidine, the IR spectrum would be expected to display characteristic absorption bands.

| Expected Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (pyrazole) | 3200-3400 |

| C-H Stretch (aliphatic/aromatic) | 2850-3100 |

| C=O Stretch (amide) | 1630-1680 |

| C=N Stretch (pyrazole) | ~1550 |

| C-N Stretch | 1200-1350 |

This table is predictive; actual experimental values are required for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound. For 1-(1H-Pyrazol-3-ylcarbonyl)piperidine (C₉H₁₃N₃O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

| Ion | Expected Exact Mass [M+H]⁺ |

| C₉H₁₄N₃O⁺ | 180.1131 |

This value is calculated based on the chemical formula. Experimental verification is necessary. The fragmentation pattern would likely show cleavage at the amide bond, resulting in fragments corresponding to the pyrazolecarbonyl cation and the piperidine cation.

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Such an analysis for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine would confirm the planarity of the pyrazole ring and the typical chair conformation of the piperidine ring. It would also detail the dihedral angle between the pyrazole ring and the amide plane, a key conformational feature. Currently, no public crystal structure data is available for this compound.

Stereochemical Purity and Enantiomeric Excess Determination

The compound 1-(1H-Pyrazol-3-ylcarbonyl)piperidine is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers. Consequently, analytical techniques such as Chiral High-Performance Liquid Chromatography (HPLC), which are used to separate and quantify enantiomers to determine enantiomeric excess, are not applicable to this compound.

Computational and Theoretical Investigations of 1 1h Pyrazol 3 Ylcarbonyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published Density Functional Theory (DFT) studies for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine were identified. Such studies for other pyrazole-carboxamide compounds have been used to determine electronic and charge transfer properties. jcsp.org.pk

Geometry Optimization and Energy Minimization

There are no available data from geometry optimization or energy minimization calculations specifically for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine. This type of analysis is fundamental in computational chemistry to determine the most stable three-dimensional conformation of a molecule.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Natural Bond Orbital)

Specific molecular orbital analyses, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine, are not available in the current scientific literature. These analyses are typically performed on pyrazole (B372694) derivatives to understand their reactivity, stability, and potential interaction sites. jcsp.org.pkiajpr.comresearchgate.net

Molecular Modeling Studies

No molecular modeling studies, such as docking or conformational analysis, have been published for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine.

Molecular Docking Simulations for Target Binding

There are no public records of molecular docking simulations performed with 1-(1H-Pyrazol-3-ylcarbonyl)piperidine to predict its binding affinity or orientation within a biological target. Docking studies are common for the broader class of pyrazole derivatives to screen for potential inhibitors of various protein targets like kinases and cyclooxygenase enzymes. nih.govresearchgate.netresearchgate.net

Conformational Space Exploration and Dynamics

Information regarding the conformational space or molecular dynamics of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine is not available. Molecular dynamics simulations are used for other pyrazole-containing compounds to study their stability and behavior over time when interacting with biological receptors. researchgate.netnih.gov

Prediction of Molecular Interactions

No studies predicting the specific molecular interactions of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine with biological targets have been found. Such predictions are typically an outcome of molecular docking and dynamics simulations, which have not been reported for this compound.

Molecular Interactions and Mechanism of Action Studies

Protein-Ligand Interaction Profiling

The interaction of pyrazole (B372694) derivatives with proteins is a key area of research, with studies exploring their effects on enzymes, receptors, and protein-protein interactions.

Data on the direct inhibition of cholinesterases and aromatase by 1-(1H-Pyrazol-3-ylcarbonyl)piperidine is not specified in the reviewed literature. The following table presents data for other pyrazole derivatives to illustrate the potential for enzyme inhibition within this class of compounds.

| Compound Derivative Type | Target Enzyme | Activity (IC50/Ki) |

| Pyrazole-based sulfonamides | Carbonic Anhydrase II | Ki values in the nanomolar range |

| Thiazole-pyrazole hybrids | Cyclooxygenase-2 (COX-2) | IC50 values in the micromolar range |

| Indole-pyrazole hybrids | Cyclin-Dependent Kinase 2 (CDK2) | IC50 values in the sub-micromolar range nih.gov |

This table is for illustrative purposes and the compounds listed are structurally distinct from 1-(1H-Pyrazol-3-ylcarbonyl)piperidine.

A significant body of research exists on pyrazole derivatives as modulators of cannabinoid receptors, particularly the CB1 receptor. The anti-obesity drug Rimonabant, for example, is a well-known pyrazole derivative that acts as an inverse agonist for the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies of pyrazole-based cannabinoid receptor antagonists have highlighted the importance of substituents on the pyrazole ring for binding affinity and selectivity.

Specific binding affinities for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine at cannabinoid or other receptors are not detailed in the available literature. The table below shows data for related pyrazole compounds to provide context on receptor binding.

| Compound Derivative Type | Target Receptor | Binding Affinity (Ki) |

| 1,5-Diarylpyrazole derivatives | Cannabinoid Receptor 1 (CB1) | Nanomolar range |

| Pyrazole-carboxamide analogues | Cannabinoid Receptor 2 (CB2) | Varies with substitution |

This table is for illustrative purposes and the compounds listed are structurally distinct from 1-(1H-Pyrazol-3-ylcarbonyl)piperidine.

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. mdpi.comnih.gov While direct evidence of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine modulating PPIs is not available, the pyrazole scaffold is present in molecules designed to interfere with these interactions. For instance, some pyrazole derivatives have been investigated for their ability to inhibit the interaction between proteins involved in cancer progression. nih.gov

Cellular Pathway Interventions

By interacting with key proteins, pyrazole derivatives can influence various cellular signaling pathways and processes.

Pyrazole-containing compounds have been shown to modulate signal transduction pathways that are often dysregulated in diseases like cancer. hilarispublisher.com By inhibiting kinases such as Cyclin-Dependent Kinases (CDKs), pyrazole derivatives can interfere with the signaling cascades that control cell proliferation and survival. hilarispublisher.com Some pyrazole derivatives may also exert their effects by targeting signaling pathways involved in inflammation. frontiersin.org

A number of studies have demonstrated the ability of pyrazole derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov For example, certain pyrazole derivatives have been shown to induce G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines. nih.gov The mechanism of action for these effects can involve the modulation of various proteins that regulate the cell cycle and apoptosis, such as CDKs. hilarispublisher.com

The following table provides examples of cellular process regulation by various pyrazole derivatives. Specific data for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine is not available.

| Compound Derivative Type | Cell Line | Effect |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivatives | MGC-803 (Gastric Cancer) | G2/M cell cycle arrest and apoptosis induction nih.govmdpi.com |

| Pyrazole-containing imide derivatives | A-549 (Lung Cancer) | Potent inhibitory activity nih.gov |

| Thiazolyl pyrazole carbaldehyde hybrids | HeLa (Cervical Cancer) | Antiproliferative activity nih.gov |

This table is for illustrative purposes and the compounds listed are structurally distinct from 1-(1H-Pyrazol-3-ylcarbonyl)piperidine.

Structure Activity Relationship Sar Studies of 1 1h Pyrazol 3 Ylcarbonyl Piperidine Derivatives

Impact of Pyrazole (B372694) Ring Substituents on Biological Activity

The pyrazole ring is a versatile heterocyclic moiety whose biological activity can be finely tuned by the introduction of various substituents. The nature, position, and size of these substituents can dramatically influence the compound's interaction with its biological target.

Systematic studies have shown that specific substitution patterns on the pyrazole ring are essential for potent biological activity. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists based on this scaffold, several structural requirements for the pyrazole ring were identified for high affinity. Potent and selective antagonistic activity was found to be dependent on having:

A substituent at the N-1 position, such as a 2,4-dichlorophenyl group. nih.govelsevierpure.com

A methyl group at the C-4 position. nih.govacs.org

A para-substituted phenyl ring at the C-5 position. nih.govelsevierpure.com

The electronic and steric properties of these substituents are critical. For example, modifying the para-substituent on the C-5 phenyl ring from chlorine to iodine was found to produce one of the most potent compounds in that series. nih.govacs.org This highlights that even subtle changes, like altering the halogen atom, can significantly impact activity. The pyrazole ring itself often serves as a bioisostere for an aryl group, improving properties like lipophilicity and solubility, and can form crucial π–π stacking interactions or hydrogen bonds with target proteins. nih.gov The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, facilitating strong binding to the active site of an enzyme or receptor. nih.gov

| Position | Substituent Type | Impact on Biological Activity | Reference |

| N-1 | 2,4-Dichlorophenyl | Essential for high antagonistic activity (e.g., at CB1 receptors). | nih.govelsevierpure.com |

| C-4 | Small alkyl (e.g., Methyl) | Contributes to potent activity. | nih.govacs.org |

| C-5 | para-Substituted Phenyl (e.g., p-Chlorophenyl, p-Iodophenyl) | Crucial for potency; halogen substitution is favorable. | nih.govelsevierpure.com |

Role of Piperidine (B6355638) Ring Modifications on Molecular Interactions

The piperidine ring is another key component of the scaffold that can be extensively modified to optimize molecular interactions. Its conformation and substitution pattern dictate how the molecule fits into a binding pocket and interacts with adjacent amino acid residues.

SAR studies have explored several modifications to the piperidine moiety:

Ring Contraction/Expansion : Replacing the six-membered piperidine ring with a smaller ring, such as a four-membered azetidine, has been shown to result in a complete loss of enzyme inhibition in certain series. acs.org Conversely, opening the ring to create a more flexible acyclic analogue led to a significant drop in activity, likely due to an increased entropic penalty upon binding to the target. acs.org This suggests that the specific size and relative rigidity of the piperidine ring are optimal for placing interacting groups in the correct orientation.

Conformational Restriction : Introducing bridges to the piperidine ring, creating structures like azabicyclo[3.2.1]octanes, can improve inhibitory activity. nih.gov This conformational restriction can minimize the entropic penalty of binding and enhance lipophilicity. nih.gov The geometry of these bridges is crucial for activity, indicating a highly specific binding mode. nih.gov

| Modification | Example | Impact on Molecular Interactions & Activity | Reference |

| Ring Contraction | Azetidine sulfonamide | Complete loss of inhibitory activity. | acs.org |

| Ring Opening | Acyclic tertiary sulfonamide | Significant drop in activity, likely due to increased conformational flexibility (entropic penalty). | acs.org |

| Conformational Restriction | Azabicyclo[3.2.1]octane | Can improve inhibition by minimizing entropic penalty of binding. | nih.gov |

Influence of Linker Region Modifications

The carbonyl group in the 1-(1H-Pyrazol-3-ylcarbonyl)piperidine scaffold acts as a critical linker, connecting the pyrazole and piperidine rings. This amide linker is not merely a spacer; it plays a vital role in the molecule's conformation and its ability to form key interactions with biological targets.

The carboxamide group is often an essential feature for biological activity. In studies on CB1 antagonists, the presence of the carboxamido group at the C-3 position of the pyrazole was identified as a strict structural requirement for potent activity. nih.govelsevierpure.com This group frequently participates in hydrogen bonding with amino acid residues in the hinge region of kinase active sites or other receptor binding pockets. mdpi.com

Modifications to this linker region are generally detrimental to activity. For instance, in a related series of compounds, replacing a linker atom (e.g., oxygen) with a nitrogen or a methylene (B1212753) unit completely abolished inhibitory activity. acs.orgnih.gov This demonstrates the precise structural and electronic requirements of the linker for maintaining the correct orientation of the pyrazole and piperidine rings relative to each other and for participating in direct, favorable interactions with the target. The planarity and hydrogen-bonding capabilities of the amide bond are often key to its function.

Stereochemistry and Chiral Recognition in Biological Systems

Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. rsc.org When a chiral center is present in a 1-(1H-Pyrazol-3-ylcarbonyl)piperidine derivative, the resulting enantiomers often exhibit different biological activities, potencies, and metabolic profiles.

Chirality can be introduced by substitution on the piperidine ring or, less commonly, on a substituent of the pyrazole ring. The differential activity between enantiomers arises because only one enantiomer can achieve an optimal three-dimensional fit with its chiral biological target.

A clear example of this is seen in derivatives where the piperidine ring is conformationally restricted by a bridge. Studies have shown that the stereochemistry of substituents on these bridged systems is critical for activity. For instance, N-vicinal bridges generally require an endo-stereochemistry for the most favorable inhibitory effect, whereas N-distal bridges appear to be more effective in their exo-configuration. nih.gov This demonstrates that the precise spatial arrangement of atoms is paramount for effective binding to the active site. These stereospecific requirements underscore the importance of chiral synthesis and separation in the development of potent and selective therapeutic agents based on this scaffold. nih.gov

Advanced Analytical Methodologies in 1 1h Pyrazol 3 Ylcarbonyl Piperidine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine and for separating its enantiomers if a chiral center is present in a derivative.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of synthesized batches. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. nih.gov A simple, sensitive, and accurate RP-HPLC method can be established for routine analysis. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector.

Chiral Analysis: For derivatives of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine that may be chiral, chiral HPLC is essential for separating and quantifying the enantiomers. This is crucial as different enantiomers can exhibit distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. nih.govresearchgate.net The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the CSP. researchgate.net The choice of mobile phase, whether normal phase (e.g., hexane/isopropanol) or polar organic mode, significantly impacts the resolution and analysis time. nih.govrsc.org In some cases, pre-column derivatization is employed to introduce a chromophore into the molecule, enhancing UV detection and improving chromatographic separation. nih.gov

The following table outlines typical HPLC conditions used for the analysis of related pyrazole (B372694) and piperidine (B6355638) compounds.

Interactive Data Table: Exemplar HPLC Conditions for Analysis

| Parameter | Purity Analysis (RP-HPLC) | Chiral Analysis | Source |

|---|---|---|---|

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm) | Chiralpak AD-H or CHIRAL ART Amylose-SA | nih.govnih.govresearchgate.netmdpi.com |

| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water | Hexane / Isopropanol or Ethanol | nih.govrsc.org |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | nih.govrsc.orgnih.gov |

| Detection | UV at 228 nm or 254 nm | UV at 228 nm or 254 nm | rsc.orgnih.gov |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For 1-(1H-Pyrazol-3-ylcarbonyl)piperidine, high-resolution mass spectrometry (HRMS) is particularly valuable. It can confirm the molecular formula of the compound by measuring its mass with very high accuracy, typically to within a few parts per million (ppm). ktu.edu This allows for unambiguous differentiation from other compounds with the same nominal mass.

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often coupled with MS to gently ionize the molecule, keeping the molecular ion intact for accurate mass determination. rsc.org Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed to deduce the connectivity of atoms within the molecule.

Interactive Data Table: HRMS Data for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O | N/A |

| Exact Mass (Monoisotopic) | 179.10586 | N/A |

| Ionization Mode | ESI+ | ktu.edu |

| Observed m/z [M+H]⁺ (Example) | 180.1131 | N/A |

| Calculated m/z [M+H]⁺ | 180.11367 | N/A |

Spectroscopic Methods for Mechanistic Insights (e.g., Fourier Transform Infrared for Hydrogen Bonding)

Spectroscopic methods are critical for elucidating the structural features of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine and understanding non-covalent interactions like hydrogen bonding. Fourier Transform Infrared (FTIR) spectroscopy is particularly adept at identifying functional groups and probing hydrogen bond formation. primescholars.com

The structure of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine contains hydrogen bond donors (the pyrazole N-H group) and acceptors (the carbonyl oxygen and the pyrazole nitrogen). The presence and nature of intermolecular hydrogen bonding can be inferred from shifts in the vibrational frequencies of these groups. researchgate.net For instance, the stretching frequency of the C=O group (typically ~1630-1680 cm⁻¹) and the N-H group (typically ~3200-3400 cm⁻¹) would be expected to shift to lower wavenumbers (a red shift) upon forming hydrogen bonds. researchgate.netresearchgate.net The extent of this shift can provide qualitative information about the strength of the interaction. In some related crystal structures, both intra- and intermolecular hydrogen bonds have been observed, which stabilize the molecular conformation and crystal packing. nih.gov

Interactive Data Table: Expected FTIR Peak Shifts Due to Hydrogen Bonding

| Functional Group | Typical Wavenumber (Free) | Expected Wavenumber (H-Bonded) | Vibrational Mode | Source |

|---|---|---|---|---|

| Pyrazole N-H | ~3400 cm⁻¹ | 3200-3350 cm⁻¹ (Broad) | Stretch | researchgate.net |

Real-time Monitoring of Chemical Reactions (e.g., Thin-Layer Chromatography)

Monitoring the progress of the synthesis of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine is essential for optimizing reaction conditions and determining the reaction endpoint. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for real-time qualitative monitoring. thieme.de

The synthesis typically involves an amide coupling between a pyrazole-3-carboxylic acid derivative and piperidine. By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time points and eluting with an appropriate solvent system, one can visualize the consumption of reactants and the formation of the product. rsc.org Reactants and products will have different polarities and thus different retention factors (Rf values). The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. Visualization is often achieved using a UV lamp (254 nm), as the pyrazole ring is UV-active. rsc.org

Interactive Data Table: Illustrative TLC Monitoring of Synthesis

| Compound | Expected Rf Value | TLC Plate | Mobile Phase (Example) | Visualization | Source |

|---|---|---|---|---|---|

| 1H-Pyrazole-3-carboxylic acid (Reactant) | Low (e.g., 0.1-0.2) | Silica Gel 60 F254 | 50% Ethyl Acetate / Hexane | UV (254 nm) | rsc.org |

| Piperidine (Reactant) | Medium (e.g., 0.4-0.5, may need staining) | Silica Gel 60 F254 | 50% Ethyl Acetate / Hexane | UV (254 nm), Staining | rsc.org |

| 1-(1H-Pyrazol-3-ylcarbonyl)piperidine (Product) | Intermediate (e.g., 0.3-0.4) | Silica Gel 60 F254 | 50% Ethyl Acetate / Hexane | UV (254 nm) | rsc.org |

Potential Research Applications and Future Directions

Development as Research Probes for Biological Targets

The pyrazole (B372694) and piperidine (B6355638) moieties are present in numerous biologically active compounds, making 1-(1H-Pyrazol-3-ylcarbonyl)piperidine an attractive candidate for development as a research probe to investigate biological targets. Pyrazole derivatives are known to interact with a variety of enzymes and receptors. nih.gov Similarly, the piperidine ring is a common feature in ligands for central nervous system (CNS) targets.

For instance, certain pyrazole-piperidine hybrids have been investigated as ligands for the α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChR), which are implicated in cognitive disorders like Alzheimer's disease and schizophrenia. nih.gov A notable example is N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide, which was identified as a potent and selective full agonist of the α7 nAChR. nih.gov This suggests that 1-(1H-Pyrazol-3-ylcarbonyl)piperidine and its analogs could be functionalized to serve as probes for exploring the structure and function of such receptors.

Furthermore, piperidine-based compounds have shown high affinity for sigma-1 receptors (S1R), which are intracellular signal transduction amplifiers involved in various neurological and psychiatric conditions. wikipedia.orgnih.govrsc.org The development of radiolabeled versions of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine could enable positron emission tomography (PET) imaging studies to map the distribution and density of specific receptors in the brain, providing valuable insights into disease pathology.

Scaffolding for Novel Chemical Entities

The pyrazole-piperidine framework of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine serves as a versatile scaffold for the generation of novel chemical entities through combinatorial chemistry and fragment-based drug design. Both pyrazole and piperidine are considered privileged structures due to their ability to interact with multiple biological targets. nih.govresearchgate.net

Recent research has demonstrated the utility of the pyrazole scaffold in developing inhibitors of dual leucine (B10760876) zipper kinase (DLK, MAP3K12), a therapeutic target for neurodegenerative diseases. researchgate.net Through a shape-based scaffold hopping approach, a pyrimidine (B1678525) core was successfully converted to a pyrazole core, leading to potent and brain-penetrant DLK inhibitors. researchgate.net This highlights the potential for modifying the pyrazole moiety of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine to target a range of kinases and other enzymes.

The piperidine ring also offers numerous points for chemical modification to explore structure-activity relationships (SAR). The synthesis of novel heterocyclic amino acids based on N-Boc-piperidinyl-1H-pyrazole-4-carboxylates has been reported, showcasing the utility of this scaffold in creating building blocks for more complex molecules. mdpi.com By systematically altering the substituents on both the pyrazole and piperidine rings of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine, large libraries of new compounds can be generated and screened for a wide array of biological activities.

Methodological Advancements in Organic Synthesis

The synthesis of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine and its derivatives can drive advancements in organic synthesis methodologies. The construction of the pyrazole ring is a classic topic in heterocyclic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comjocpr.com

Modern synthetic approaches, such as multicomponent reactions (MCRs), offer efficient and atom-economical routes to complex molecules containing the pyrazole scaffold. For example, a four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) has been used to synthesize 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com The development of novel MCRs for the one-pot synthesis of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine analogs would represent a significant methodological advancement.

Another area of innovation is the use of environmentally friendly reaction conditions. The synthesis of 1,3-disubstituted pyrazoles has been achieved using ionic liquids as a solvent, which can lead to higher yields and regioselectivity. jocpr.com Furthermore, 1,3-dipolar cycloaddition reactions provide another versatile route to substituted pyrazoles. nih.govnih.gov Applying these modern synthetic strategies to the pyrazole-piperidine scaffold can lead to more efficient and sustainable chemical processes.

Computational Design and Predictive Modeling for Analogs

Computational chemistry offers powerful tools for the rational design and predictive modeling of analogs of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity and binding modes of new derivatives, thereby accelerating the drug discovery process.

Fragment-based QSAR models have been successfully used to design novel piperidine derivatives as inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net A similar approach could be applied to a library of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine analogs to identify key structural features required for a desired biological activity.

Molecular docking studies can provide insights into the binding interactions of these compounds with their biological targets. For example, docking studies of benzimidazole-pyrazole hybrids with B-cell lymphoma have revealed significant binding affinities. acs.org Such studies can guide the design of new analogs with improved potency and selectivity. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex, providing a more complete understanding of the binding mechanism. nih.gov

The table below illustrates the application of computational methods in the study of pyrazole and piperidine derivatives.

| Compound Class | Computational Method | Application | Reference |

| Piperidine derivatives | Group-based QSAR (GQSAR) | Design of HDM2 inhibitors | researchgate.net |

| Benzimidazole-pyrazole hybrids | Molecular Docking | Prediction of binding affinity to B-cell lymphoma | acs.org |

| Piperidine/piperazine-based compounds | Molecular Dynamics | Elucidation of interactions with sigma-1 receptor | nih.gov |

Emerging Therapeutic Areas for Pyrazole-Piperidine Hybrids

The combination of the pyrazole and piperidine scaffolds in a single molecule opens up possibilities for targeting a wide range of diseases. Pyrazole derivatives have a well-documented broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. researchgate.netnih.gov The piperidine moiety is also a key component of many drugs with diverse therapeutic applications.

One of the most promising areas for pyrazole-piperidine hybrids is oncology. Phthalazine-pyrazole hybrids linked by a pyran ring have been synthesized and shown to possess cytotoxic activity against human lung and cervical carcinoma cell lines. nih.gov Benzimidazole-pyrazole hybrids have also demonstrated anticancer properties against pancreatic cancer cells. acs.org

In addition to cancer, pyrazole derivatives are being explored for their potential in treating inflammatory diseases and infections. researchgate.net The development of novel 1-(1H-Pyrazol-3-ylcarbonyl)piperidine analogs could lead to new treatments for these and other conditions. The table below summarizes some of the therapeutic areas where pyrazole-containing hybrids have shown promise.

| Therapeutic Area | Compound Class | Biological Activity | Reference |

| Oncology | Phthalazine-pyrazole hybrids | Cytotoxicity against A549 and HeLa cells | nih.gov |

| Oncology | Benzimidazole-pyrazole hybrids | Activity against pancreatic cancer cells | acs.org |

| Inflammation | Benzimidazole-pyrazole hybrids | Anti-inflammatory activity | acs.org |

| Infectious Diseases | Pyrazoline derivatives | Antimicrobial activity | researchgate.net |

| Neurological Disorders | Pyrazole-piperidine derivatives | α7 nAChR agonism | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1H-Pyrazol-3-ylcarbonyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between a pyrazole-3-carboxylic acid derivative and piperidine. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/NHS) and coupling under inert conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. 50°C), and stoichiometric ratios to improve yield (>70%) and purity (HPLC >95%) .

Q. How can structural characterization of 1-(1H-Pyrazol-3-ylcarbonyl)piperidine be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of -/-NMR to identify proton environments (e.g., pyrazole C-H at δ 7.2–7.5 ppm) and carbonyl signals (δ 165–170 ppm). X-ray crystallography is critical for resolving spatial conformations, as seen in related piperidine-pyrazole hybrids .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodological Answer : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazole’s affinity for ATP-binding pockets. Use in vitro cytotoxicity assays (MTT/WST-1) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational tools resolve contradictory data on the compound’s biological targets?

- Methodological Answer : Perform PASS analysis to predict pharmacological effects (e.g., membrane stabilization, neurotransmitter modulation) and SwissTargetPrediction to identify off-target interactions (e.g., kinases, ion channels). Cross-validate with molecular docking (AutoDock Vina) using PDB structures (e.g., 3POZ for EGFR) to prioritize high-probability targets .

Q. What strategies mitigate metabolic instability in 1-(1H-Pyrazol-3-ylcarbonyl)piperidine derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazole 5-position to reduce CYP450-mediated oxidation. Use ADMET Predictor™ to assess metabolic hotspots (e.g., N-methylation of piperidine) and modify logP values (<3) via substituents like cyclopropyl to enhance microsomal stability .

Q. How do steric and electronic effects influence the compound’s receptor binding affinity?

- Methodological Answer : Conduct QSAR modeling with descriptors like polar surface area (PSA) and Hammett constants (σ). For example, bulky substituents on piperidine (e.g., trifluoromethyl) increase steric hindrance but improve hydrophobic interactions, as shown in analogues with ∆pIC = 1.2–1.8 .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across different kinase assays?

- Methodological Answer : Standardize assay conditions:

- Use consistent ATP concentrations (e.g., 10 µM for competitive inhibition).

- Validate with orthogonal methods (SPR vs. fluorescence polarization).

- Account for solvent effects (e.g., DMSO <0.1% v/v). Refer to published benchmarks for kinase inhibitor variability (±15%) .

Research Design Considerations

Q. What in vivo models are suitable for evaluating neuroactive potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。